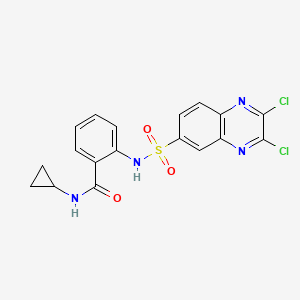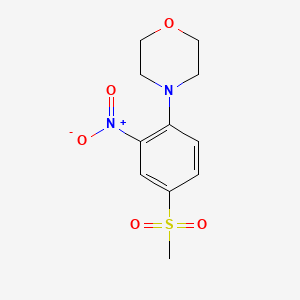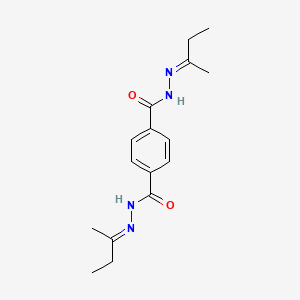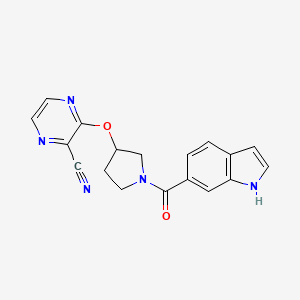
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains several functional groups that could potentially participate in various chemical reactions. These include the amide group, the nitrile group, and the methoxy groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these functional groups are known to participate in a variety of reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid, and the amide group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and nitrile could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Receptor Binding Studies
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide has been explored for its potential in receptor binding studies, specifically targeting sigma receptors. Sigma receptors are implicated in various neurological and psychiatric conditions, making compounds that interact with these receptors of significant interest. For instance, a study by Caveliers et al. (2002) explored the use of an iodobenzamide, closely related to the compound , for visualizing primary breast tumors. The study leveraged the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells, highlighting the potential diagnostic applications of such compounds in oncology (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Neuroimaging Applications
Further extending the utility of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide, its analogs have been utilized in neuroimaging studies to investigate central nervous system (CNS) disorders. For example, Didelot et al. (2010) developed a method for analyzing asymmetries in 18F-MPPF PET images of patients with drug-resistant temporal lobe epilepsy. This study underscores the compound's relevance in enhancing the specificity of PET imaging for localizing epileptogenic zones, demonstrating its importance in the presurgical evaluation of epilepsy patients (Didelot, Mauguière, Redouté, Bouvard, Lothe, Reilhac, Hammers, Costes, & Ryvlin, 2010).
Cancer Research
In the realm of cancer research, derivatives of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide have shown promise in assessing tumor proliferation. Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation using 18F-ISO-1, a proliferative marker closely related to the compound , in patients with malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and Ki-67, a marker of cellular proliferation, suggesting the compound's potential in noninvasively assessing the proliferative status of solid tumors (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-33-23-8-6-22(7-9-23)30-12-14-31(15-13-30)24-10-5-21(16-20(24)18-28)29-27(32)19-4-11-25(34-2)26(17-19)35-3/h4-11,16-17H,12-15H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWMDFZQWZCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)
![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)